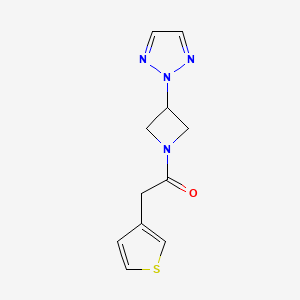
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a chemical compound that is widely used in scientific research. It is a member of the azetidine family of compounds, which are known for their ability to modulate the activity of various biological pathways.
科学的研究の応用
Antifungal Applications
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one, a derivative of triazole, has demonstrated significant antifungal properties. A study by Massa et al. (1992) synthesized derivatives of this compound and found potent in vitro antifungal activity against Candida albicans and other Candida species (Massa et al., 1992).
Antimicrobial and Antitumoral Properties
Gomha et al. (2018) explored the synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, which included derivatives of triazole compounds. These derivatives displayed mild antimicrobial activities and were also suggested for further exploration in antitumoral applications (Gomha et al., 2018).
Synthesis and Pharmaceutical Applications
Tornøe et al. (2002) described the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid phase, producing 1,4-substituted [1,2,3]-triazoles. This method is compatible with solid-phase peptide synthesis and is significant for pharmaceutical applications, especially in drug design and synthesis (Tornøe et al., 2002).
Role in Synthesis of Novel Compounds
Movassagh and Navidi (2013) focused on the synthesis of sulfur-containing 1,4-disubstituted-1,2,3-triazoles, which are noteworthy for their diverse biological activities. The study emphasized the utility of these compounds in synthesizing other biologically active substances (Movassagh & Navidi, 2013).
Antibacterial Activity
Tehranchian et al. (2005) synthesized a series of 1-[1,2,4-triazol-3-yl] derivatives that exhibited in vitro antimicrobial activity against bacteria like Staphylococcus aureus and Bacillus subtilis, showcasing the potential of triazole derivatives in antibacterial treatments (Tehranchian et al., 2005).
特性
IUPAC Name |
2-thiophen-3-yl-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-11(5-9-1-4-17-8-9)14-6-10(7-14)15-12-2-3-13-15/h1-4,8,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDAHGPZRVWQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CSC=C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

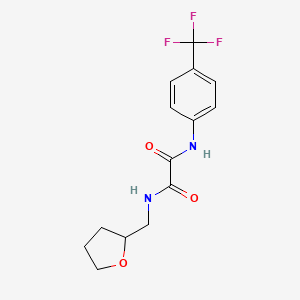
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B2876069.png)

![tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate](/img/structure/B2876076.png)


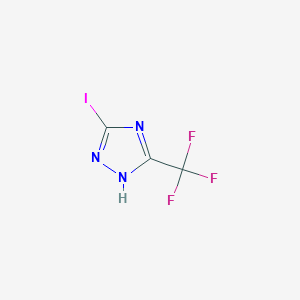
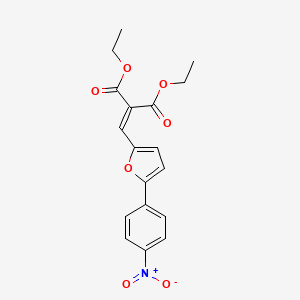

![2-(2-Hydroxy-5-methylbenzoyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2876083.png)
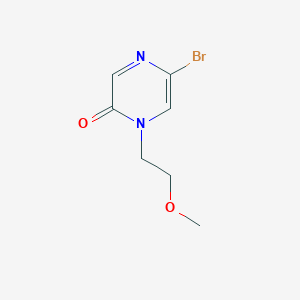
![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2876085.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2876087.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2876089.png)